11-HYDROXYLAURIC ACID

Description

Overview of Fatty Acid Metabolism and Functionalization

Fatty acids are fundamental components of living organisms, serving as building blocks for cellular membranes, energy storage molecules, and signaling messengers. nih.gov Their metabolism is a complex network of anabolic and catabolic pathways that regulate cellular energy and structure. nih.gov Functionalization, the introduction of specific chemical groups onto the fatty acid carbon chain, is a critical process that diversifies their roles. ocl-journal.org

One of the most significant functionalization reactions is hydroxylation, the addition of a hydroxyl (-OH) group. ocl-journal.org This reaction is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (P450) monooxygenases. ocl-journal.orgd-nb.info These enzymes are found in all kingdoms of life and are capable of inserting an oxygen atom from molecular oxygen into a wide array of organic substrates, including fatty acids. ocl-journal.orgd-nb.info The reducing equivalents for this reaction are typically supplied by the cofactor NAD(P)H. d-nb.info

The position at which the hydroxyl group is added is highly specific and determined by the particular P450 enzyme involved. ocl-journal.orgresearchgate.net Fatty acid-hydroxylating P450s are broadly classified based on their regioselectivity:

Terminal (ω-) hydroxylases act on the last carbon atom of the fatty acid chain. ocl-journal.org

Subterminal (ω-1, ω-2, etc.) hydroxylases act on carbons near the end of the chain. ocl-journal.orgresearchgate.netresearchgate.net

In-chain hydroxylases act on carbons within the fatty acid backbone. researchgate.net

Alpha (α-) and Beta (β-) hydroxylases act on the second and third carbons, respectively. researchgate.netnih.gov

This precise enzymatic functionalization generates a wide variety of hydroxy fatty acids, each with distinct chemical properties and biological functions. nih.gov

Significance of Hydroxy Fatty Acids as Signaling Molecules and Metabolites

The introduction of a hydroxyl group dramatically alters a fatty acid's properties, increasing its polarity and potential for hydrogen bonding. scbt.com This change influences how the molecule interacts with cellular membranes and proteins, often transforming it into a bioactive signaling molecule or a metabolic intermediate. nih.govscbt.com

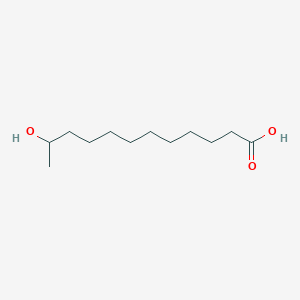

11-Hydroxylauric Acid: A Closer Look

This compound is a medium-chain hydroxy fatty acid, defined as lauric acid (dodecanoic acid) with a hydroxyl group at the 11th carbon position (the ω-1 position). ebi.ac.ukchemicalbook.com It is primarily known as a metabolite produced during the breakdown of lauric acid. ebi.ac.uknih.gov

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H24O3 |

| Molecular Weight | 216.317 g/mol |

| Boiling Point | 353.2ºC at 760mmHg |

| Density | 0.987 g/cm³ |

| Flash Point | 181.6ºC |

Table 1: Physical and chemical properties of this compound. Data sourced from public chemical databases. chemsrc.com

Biological Role and Metabolic Pathways

The primary biological significance of this compound is as a product of fatty acid metabolism. ebi.ac.ukebi.ac.uk Its formation is a key step in the ω-1 hydroxylation pathway of lauric acid. nih.gov

Enzymatic Formation:

The synthesis of this compound from lauric acid is catalyzed by specific cytochrome P450 enzymes. nih.govnih.gov In human liver microsomes, multiple P450 isoforms have been shown to mediate this reaction, including CYP2E1, CYP2C9, CYP2B6, CYP1A2, and CYP3A4. nih.gov CYP2E1, in particular, is recognized as a significant contributor to lauric acid ω-1 hydroxylation. nih.govlablogic.com

While CYP4A11 is the major enzyme responsible for the ω-hydroxylation of lauric acid to form 12-hydroxylauric acid, it also catalyzes the formation of this compound, albeit at a much lower rate. nih.gov The formation of this compound has also been observed in various organisms and systems, including fish and insects, highlighting the conserved nature of this metabolic pathway. ebi.ac.uk For example, a cytochrome P450 from the CYP6 family in insects was found to oxidize lauric acid to this compound. ebi.ac.uk Similarly, studies on the plant P450 enzyme CYP709C1 showed it is capable of hydroxylating lauric acid at both the ω-1 (11-hydroxy) and ω-2 (10-hydroxy) positions. researchgate.net

Further Metabolism:

Once formed, this compound is a substrate for further enzymatic reactions. The ω- and ω-1 hydroxylation pathways are part of a larger metabolic system where the resulting hydroxylated fatty acids can be further oxidized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. medsciencegroup.com The final products of this pathway, which include dicarboxylic acids, can then enter other core metabolic routes like the Krebs cycle (via succinate) or be used for lipogenesis. medsciencegroup.com

Research Findings:

Research has utilized this compound primarily as a marker and substrate to study the activity and function of various enzymes. chemicalbook.com For example, the production of 11- and 12-hydroxylauric acid from lauric acid is a common assay to measure the specific activities of CYP2E1 and CYP4A enzymes in liver microsomes, which is important for studies of drug metabolism and enzyme induction. lablogic.com The synthesis of radiolabeled [1-14C]this compound has provided a definitive standard for accurately identifying and quantifying this metabolite in complex biological samples. lablogic.combioivt.com

Studies have also investigated the factors that influence the production of this compound. For instance, exposure to certain compounds known as peroxisome proliferators was shown to significantly increase the synthesis of this compound in fish kidney microsomes, suggesting tissue-specific regulation of the involved P450 enzymes. ebi.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-hydroxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGAHNAFXMVSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954211 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32459-66-8 | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32459-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxydodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Biosynthesis of 11 Hydroxylauric Acid

Regiospecificity of Hydroxylation: ω-1 Position Selectivity

A critical aspect of the Cytochrome P450-mediated hydroxylation of lauric acid is its regiospecificity, which refers to the enzyme's ability to selectively introduce a hydroxyl group at a specific carbon atom along the fatty acid chain. In the context of 11-hydroxylauric acid synthesis, the key reaction is the hydroxylation at the sub-terminal, or ω-1, position of the lauric acid molecule. This selectivity is a hallmark of several CYP isoforms and is crucial for the specific production of this compound over other hydroxylated isomers. For instance, microsomes from the liver and kidney of rainbow trout have been shown to hydroxylate lauric acid specifically at the (ω-1) position nih.gov.

The ω-1 hydroxylation is often a significant, and in some cases, the major metabolic pathway for lauric acid. The preference for the ω-1 position over the terminal (ω) position is determined by the three-dimensional structure of the enzyme's active site, which dictates how the lauric acid substrate binds and is oriented relative to the reactive heme-iron center. Several factors, including the length of the fatty acid chain and the specific amino acid residues within the active site, contribute to this precise positioning and subsequent regioselective hydroxylation.

Identification and Characterization of Specific Cytochrome P450 Isoforms

Numerous Cytochrome P450 isoforms from a variety of organisms have been identified and characterized for their ability to catalyze the ω-1 hydroxylation of lauric acid to produce this compound. These enzymes exhibit varying degrees of activity and selectivity, and their study provides valuable insights into the structure-function relationships of P450 enzymes and their potential for biotechnological applications.

The bacterium Pseudomonas aeruginosa possesses a Cytochrome P450 enzyme, CYP168A1, which has been identified as a fatty acid hydroxylase. This enzyme demonstrates the capability to metabolize lauric acid, producing this compound as a major product nih.govresearchgate.net. CYP168A1 hydroxylates saturated fatty acids at both the ω-1 and ω-2 positions researchgate.netplos.org. The kinetic analysis of lauric acid ω-1-hydroxylation by CYP168A1 has been shown to fit the Hill equation researchgate.net. This enzymatic activity highlights the role of CYP168A1 in the fatty acid metabolism of this opportunistic human pathogen.

| Parameter | Value | Reference |

|---|---|---|

| Major Product | This compound | nih.govresearchgate.net |

| Hydroxylation Positions | ω-1 and ω-2 | researchgate.netplos.org |

| Kinetic Model | Hill Equation | researchgate.net |

In the fruit fly, Drosophila melanogaster, the Cytochrome P450 enzyme CYP6A8 has been characterized as a lauric acid (ω-1)-hydroxylase nih.gov. This enzyme oxidizes lauric acid to produce this compound with a notable catalytic efficiency nih.gov. The oxidation of lauric acid by CYP6A8 results in (ω-1)-hydroxylated lauric acid as the major product and ω-hydroxy-lauric acid as a minor product nih.govresearchgate.netbwise.kr. The characterization of CYP6A8 provides insights into the physiological roles of CYP6 family enzymes in insects, potentially involving fatty acid metabolism nih.gov.

| Parameter | Value | Reference |

|---|---|---|

| Major Product | (ω-1)-hydroxylated lauric acid | nih.govresearchgate.netbwise.kr |

| Minor Product | ω-hydroxy-lauric acid | nih.govresearchgate.netbwise.kr |

| Apparent Vmax | 25 nmol/min/nmol P450 | nih.gov |

| kcat for (ω-1)-hydroxylation | 0.028 ± 0.002 min⁻¹ | nih.gov |

| Km for (ω-1)-hydroxylation | 10.1 ± 2.0 μM | nih.gov |

The pathogenic yeast Candida albicans contains the Cytochrome P450 enzyme CYP52A21, which functions as a fatty acid hydroxylase. This enzyme catalyzes the ω-hydroxylation of dodecanoic acid (lauric acid) to form 12-hydroxydodecanoic acid, but it also exhibits (ω-1)-hydroxylation activity, leading to the formation of 11-hydroxydodecanoic acid nih.govresearchgate.net. The substrate binding of dodecanoic acid to purified CYP52A21 shows a typical type I spectral change nih.gov.

| Parameter | Value | Reference |

|---|---|---|

| Primary Product | 12-hydroxydodecanoic acid (ω-hydroxylation) | nih.govresearchgate.net |

| Secondary Product | 11-hydroxydodecanoic acid ((ω-1)-hydroxylation) | nih.govresearchgate.net |

| kcat (total hydroxylated product) | 33 ± 1 nmol/min/nmol of P450 | nih.gov |

| Km | 57 ± 2 μM | nih.gov |

| Kd for dodecanoic acid | 5.1 ± 0.4 μM | nih.gov |

In humans, several Cytochrome P450 enzymes are involved in the metabolism of lauric acid, with some contributing to the formation of this compound.

CYP4A11 : This is the primary human P450 enzyme responsible for the ω-hydroxylation of fatty acids nih.govacs.org. While its main activity is at the ω-position, it also produces a minor amount of this compound nih.govacs.orgacs.org. Studies have shown that while 11-hydroxylation is a minor reaction for CYP4A11, "metabolic switching" to this position can be observed under certain experimental conditions nih.govacs.org.

CYP4V2 : This enzyme has been shown to ω-hydroxylate myristic acid rsc.org. While its specific activity on lauric acid to produce this compound is less characterized in the provided context, the CYP4 family's general involvement in fatty acid hydroxylation is well-established.

| Enzyme | Primary Activity on Lauric Acid | Role in this compound Formation | Reference |

|---|---|---|---|

| CYP4A11 | ω-hydroxylation | Minor product, "metabolic switching" observed | nih.govacs.orgacs.org |

| CYP4V2 | ω-hydroxylation of myristic acid | Likely contributes to fatty acid hydroxylation | rsc.org |

| CYP2E1 | Metabolism of various substrates | Contributes to the formation of this compound | nih.gov |

Identification and Characterization of Specific Cytochrome P450 Isoforms

Plant Cytochrome P450s (e.g., CYP709C1) in Fatty Acid Hydroxylation

Plant cytochrome P450s represent a vast and diverse group of enzymes involved in a multitude of biosynthetic and detoxification pathways. Within this superfamily, specific enzymes have been identified that catalyze the hydroxylation of fatty acids. One such enzyme is CYP709C1, which has been characterized as a fatty acid hydroxylase. researchgate.net

Research involving the functional expression of CYP709C1 has demonstrated its capability to metabolize lauric acid. The enzymatic activity of CYP709C1 on lauric acid results in the formation of hydroxylated products, specifically targeting the sub-terminal positions. Mass spectrometry analysis has confirmed that CYP709C1 metabolizes lauric acid to produce both this compound (ω-1 hydroxylation) and 10-hydroxylauric acid (ω-2 hydroxylation). researchgate.net The expression of CYP709C1 in yeast has shown its potential to hydroxylate a range of fatty acids with varying chain lengths (C12-C18) and degrees of unsaturation, suggesting a role in plant metabolism and potentially in the detoxification of xenobiotics. researchgate.net

Thermophilic Cytochrome P450 CYP119 and Substrate Specificity

CYP119 is a highly stable cytochrome P450 enzyme isolated from the thermophilic archaeon Sulfolobus acidocaldarius. nih.gov This enzyme is notable for its ability to maintain catalytic activity at high temperatures, up to 85°C. nih.govresearchgate.net While its precise physiological function remains under investigation, CYP119 has been shown to effectively use lauric acid as a substrate.

The enzyme demonstrates a high binding affinity for lauric acid, with a reported dissociation constant (Kd) of 1.1 ± 0.1 µM. nih.govresearchgate.net The primary catalytic function of CYP119 on this substrate is hydroxylation, with a strong regioselectivity for the sub-terminal (ω-1) position. nih.gov This specificity leads to the dominant formation of this compound. nih.gov While ω-hydroxylation (at the C12 position) also occurs, it is a minor product, and the ratio of ω-1 to ω-hydroxylation can be influenced by reaction temperature. nih.gov This substrate specificity suggests that CYP119 may play a significant role in the lipid metabolism of S. acidocaldarius. jmb.or.kr

| Enzyme | Source Organism | Substrate | Major Product | Binding Affinity (Kd) |

| CYP119 | Sulfolobus acidocaldarius | Lauric Acid | This compound | 1.1 ± 0.1 µM |

Role of Electron Transfer Systems and Redox Partners

The catalytic cycle of cytochrome P450 enzymes is dependent on the sequential transfer of two electrons. These electrons are supplied by redox partner proteins, which act as intermediaries, shuttling electrons from a primary donor, typically NADPH, to the heme center of the P450 enzyme. The nature of these redox partners can vary, defining different classes of P450 systems.

In many eukaryotic systems, particularly in the endoplasmic reticulum, cytochrome P450 enzymes receive electrons from NADPH via a single flavoprotein known as NADPH-cytochrome P450 reductase (CPR or POR). wikipedia.orgnih.gov This enzyme contains both FAD (flavin adenine (B156593) dinucleotide) and FMN (flavin mononucleotide) domains and acts as an obligatory partner for many P450s. wikipedia.org The CPR transfers electrons from NADPH to the P450, facilitating the reductive activation of molecular oxygen required for hydroxylation reactions. nih.gov The efficiency of lauric acid hydroxylation by enzymes like human CYP4A11 relies on this partnership. researchgate.net To improve catalytic efficiency and study these interactions, fusion proteins have been created, linking a P450 enzyme directly to its reductase partner. nih.govpnas.org

Class I P450 systems, commonly found in bacteria and mitochondria, utilize a different electron transfer chain. This system consists of two separate redox partners: a flavoprotein reductase and an iron-sulfur protein called ferredoxin (Fd). nih.gov The reductase, often a ferredoxin-NADP+ reductase (FNR), first accepts electrons from NADPH. wikipedia.org It then transfers these electrons to the ferredoxin. wikipedia.orgmdpi.com The reduced ferredoxin subsequently docks with the P450 enzyme and donates an electron to the heme center. nih.gov

The hydroxylation of lauric acid by the thermophilic P450 CYP119 is a well-studied example of this system. nih.gov Its activity is supported by auxiliary redox partners, specifically putidaredoxin (a [2Fe-2S] ferredoxin) and putidaredoxin reductase, which together facilitate the electron flow from NADPH to CYP119. nih.govresearchgate.net

Cytochrome P450s can also catalyze hydroxylation reactions through an alternative pathway known as the "peroxide shunt". caltech.educaltech.edu This pathway bypasses the need for molecular oxygen, NADPH, and the associated reductase proteins. caltech.edunih.gov In this mechanism, an oxygen donor such as hydrogen peroxide (H₂O₂) directly provides the oxygen atom and the necessary oxidizing equivalents to the P450's heme iron, forming the reactive ferryl-oxo intermediate (Compound I) that is responsible for substrate hydroxylation. nih.govresearchgate.net

This hydroperoxide-driven catalysis has been demonstrated for the hydroxylation of lauric acid by several P450s, including CYP119 and variants of P450 BM-3. caltech.eduresearchgate.net While often inefficient and capable of causing enzyme inactivation, this pathway is of significant interest for biotechnological applications as it simplifies the catalytic system by eliminating the need for expensive cofactors and redox partners. caltech.educaltech.edu

Kinetic Analysis of this compound Formation

The efficiency and substrate affinity of enzymes that produce this compound can be quantified through steady-state kinetic analysis. This involves determining key parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).

For the thermophilic enzyme CYP119, the steady-state kinetic parameters for the (ω-1)-hydroxylation of lauric acid have been determined. The reaction exhibits a Kₘ value of 12 µM, indicating a relatively high affinity of the enzyme for lauric acid under catalytic conditions. nih.gov The turnover number, or kcat, was found to be 10.8 min⁻¹, which quantifies the rate at which the enzyme converts the substrate to this compound. nih.gov

In human systems, CYP4A11 is a major fatty acid ω-hydroxylase, but it also produces this compound as a minor metabolite. nih.govnih.gov Kinetic studies on CYP4A11 have focused primarily on the major ω-hydroxylation reaction. However, analysis using deuterium-labeled lauric acid revealed "metabolic switching," where substitution at the C12 position led to an increase in 11-hydroxylation, highlighting the competition between the ω and ω-1 sites within the enzyme's active center. researchgate.netnih.gov

| Enzyme | Substrate | Product | Kₘ (µM) | kcat (min⁻¹) |

| CYP119 | Lauric Acid | This compound | 12 | 10.8 |

Substrate Affinity and Catalytic Efficiency (K_m, V_max)

The substrate affinity (K_m) and maximum reaction rate (V_max or k_cat) are fundamental kinetic parameters that describe the efficiency of an enzyme. For the hydroxylation of lauric acid, these values can vary significantly depending on the specific P450 enzyme, the expression system (e.g., recombinant enzyme vs. human liver microsomes), and the presence of accessory proteins like cytochrome b₅, which can enhance activity. nih.gov

Human CYP4A11, the major lauric acid ω-hydroxylase in the liver, has been reported with varying kinetic parameters. nih.govacs.org Studies on recombinant CYP4A11 have reported K_m values for lauric acid ranging from 11 μM to 200 μM, with corresponding k_cat values between 15 min⁻¹ and 38 min⁻¹. nih.govacs.org In the context of human liver microsomes, lauric acid ω-hydroxylation (the primary reaction) appears to be mediated by at least two enzymes: a low-K_m enzyme (K_m ≈ 22 μM) identified as a P450 4A family member, and a high-K_m enzyme. nih.govresearchgate.net For the specific formation of this compound ((ω-1)-hydroxylation), which is a minor reaction for CYP4A11, the kinetics can be difficult to determine precisely due to the low rate. acs.org

Other P450 enzymes also exhibit lauric acid hydroxylase activity. For instance, CYP119 from the archaeon Sulfolobus acidocaldarius catalyzes the (ω-1)-hydroxylation of lauric acid with a K_m of 12 μM and a k_cat of 10.8 min⁻¹. researchgate.net

Below is a summary of reported kinetic parameters for lauric acid hydroxylation by various enzymes.

| Enzyme | System | Product(s) | K_m (μM) | k_cat (min⁻¹) / V_max | Reference |

|---|---|---|---|---|---|

| CYP4A11 (Human) | Recombinant | 12-OH Lauric Acid | 57 | 15 | nih.govacs.org |

| CYP4A11 (Human) | Recombinant | 12-OH Lauric Acid | 200 | 38 | nih.govacs.org |

| CYP4A11 (Human) | Recombinant | 12-OH Lauric Acid | 11 | 20 | nih.govacs.org |

| P450 4A Family | Human Liver Microsomes | ω-Hydroxylation | 22 ± 12 | Not specified | nih.gov |

| CYP2E1 | Human Liver Microsomes | (ω-1)-Hydroxylation | 130 ± 42 | Not specified | nih.gov |

| CYP119 (S. acidocaldarius) | Recombinant | (ω-1)-Hydroxylation | 12 | 10.8 | researchgate.net |

Cooperativity in Enzyme Kinetics (e.g., Hill Equation)

While many enzymes follow simple Michaelis-Menten kinetics, some exhibit cooperativity, where the binding of a substrate molecule to one active site influences the binding of subsequent molecules to other active sites. This phenomenon is often described by the Hill equation, with a Hill coefficient (n_H) greater than 1 indicating positive cooperativity.

For cytochrome P450 enzymes, cooperativity can arise from various factors, including the presence of multiple substrate binding sites or allosteric effects. In the case of lauric acid metabolism in human liver microsomes (HLMs) and human kidney microsomes (HRMs), kinetic analysis of a related CYP4A11-mediated reaction (luciferin-4A O-demethylation) yielded Hill coefficients of 1.24 for HLMs and 1.34 for HRMs. researchgate.net This suggests a slight positive cooperativity for CYP4A11 activity within the microsomal environment, which may also apply to its natural fatty acid substrates like lauric acid. researchgate.net

Kinetic Isotope Effects and Rate-Limiting Steps

Studies on human CYP4A11 have used deuterium-substituted lauric acid to probe the mechanism of hydroxylation. nih.govacs.org When lauric acid deuterated at the C-12 position ([12-²H₃]lauric acid) was used as a substrate, the rate of 12-hydroxylation decreased, yielding a low but reproducible KIE value between 1.2 and 2. nih.gov Interestingly, this substitution led to "metabolic switching," where the enzyme increased the relative amount of hydroxylation at the C-11 position. nih.govacs.org

Alternative Enzymatic and Non-Enzymatic Pathways

Positional Isomer Formation (e.g., 9-, 10-, 12-Hydroxylauric Acid)

The enzymatic hydroxylation of lauric acid is often not perfectly regioselective, leading to the formation of a mixture of positional isomers. The specific distribution of these isomers is highly dependent on the particular P450 enzyme catalyzing the reaction.

Human CYP4A11 primarily acts as an ω-hydroxylase, meaning its major product from lauric acid is 12-hydroxylauric acid. nih.govacs.org However, it consistently produces this compound ((ω-1)-hydroxylation) as a minor product. nih.govacs.org Another human enzyme, CYP2E1, is associated with (ω-1)-hydroxylation of lauric acid. nih.gov

The bacterial enzyme P450 BM3 from Bacillus megaterium displays a different regioselectivity. It preferentially hydroxylates lauric acid at sub-terminal positions, producing a mixture of (ω-1), (ω-2), and (ω-3) hydroxy analogs. nih.govnih.gov This corresponds to the formation of this compound, 10-hydroxylauric acid, and 9-hydroxylauric acid, respectively. nih.gov The F87A mutant of P450 BM-3 also produces these sub-terminal hydroxylated products from lauric acid. caltech.edu Similarly, the P450 monooxygenase CYP6A8 from Drosophila melanogaster has been shown to oxidize lauric acid to produce this compound. nih.gov

The product distribution for the hydroxylation of lauric acid by different enzymes is summarized below.

| Enzyme | Organism | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|---|

| CYP4A11 | Human | 12-Hydroxylauric Acid (ω) | This compound (ω-1) | nih.govacs.org |

| CYP2E1 | Human | This compound (ω-1) | Not specified | nih.gov |

| P450 BM3 | Bacillus megaterium | 11-, 10-, 9-Hydroxylauric Acid (ω-1, ω-2, ω-3) | Not specified | nih.govnih.gov |

| CYP6A8 | Drosophila melanogaster | This compound (ω-1) | Not specified | nih.gov |

Metabolic Fate and Biological Roles of 11 Hydroxylauric Acid

Role as a Primary Metabolite in Organisms

11-Hydroxylauric acid is a primary metabolite, a class of compounds directly involved in the normal growth, development, and reproduction of an organism libretexts.orgslideshare.net. It is not synthesized as a standalone molecule but rather as a product of the metabolic conversion of lauric acid, a common saturated fatty acid. This conversion is a key step in the fatty acid metabolism of various organisms, ranging from microbes to mammals and plants.

In mammals, the formation of this compound occurs primarily in the liver. The process is catalyzed by specific enzymes from the cytochrome P450 (CYP) superfamily, particularly CYP2E1 and CYP4A lablogic.com. These enzymes introduce a hydroxyl group at the eleventh carbon position of the lauric acid molecule, a reaction known as hydroxylation lablogic.com. The production of this compound from lauric acid is a routinely used assay to measure the activity of these specific CYP enzymes in liver microsomes from various species, including rats, dogs, monkeys, and humans lablogic.com.

In the plant kingdom, the synthesis of this compound has also been documented. For instance, the cytochrome P450 enzyme CYP709C1, found in plants, is capable of metabolizing lauric acid into this compound and 10-hydroxylauric acid researchgate.net. This indicates that the sub-terminal hydroxylation of fatty acids is a conserved metabolic pathway across different biological kingdoms. As a primary metabolite, this compound is considered a central component in maintaining normal physiological processes within the cell libretexts.org.

Involvement in Cellular Signaling Pathways

Fatty acids and their derivatives are recognized as key regulators of cell survival, proliferation, and function cell-stress.com. Research into the specific effects of hydroxylated fatty acids has revealed that the position of the hydroxyl group along the carbon chain can significantly influence their biological activity.

A study investigating the antiproliferative activity of various hydroxystearic acid (HSA) regioisomers on a panel of human cancer cell lines provides insight into the potential effects of 11-hydroxylated fatty acids. While isomers with the hydroxyl group on odd-numbered carbons (positions 5, 7, and 9) showed significant growth-inhibitory potency, 11-hydroxystearic acid (11-HSA) exhibited only a very weak effect mdpi.com. This suggests that the proximity of the hydroxyl group to the end of the fatty acid chain may diminish its antiproliferative capacity.

Although this research was conducted on hydroxystearic acid (an 18-carbon fatty acid), it provides a valuable model for understanding how this compound (a 12-carbon fatty acid) might behave. The data indicates that while some hydroxy fatty acids are potent modulators of cell proliferation, 11-hydroxylated forms may be less active in this specific role mdpi.comnih.gov.

Table 1: Effect of Hydroxystearic Acid (HSA) Regioisomers on Cancer Cell Proliferation

| Compound | Proliferative Effect on Human Cancer Cell Lines |

|---|---|

| 5-HSA | Significant inhibitory potency |

| 7-HSA | Significant inhibitory potency |

| 8-HSA | No inhibitory activity |

| 9-HSA | Significant inhibitory potency |

| 10-HSA | Very weak effect |

| 11-HSA | Very weak effect |

This table is based on findings from a study on hydroxystearic acids, which serves as a model for understanding the structure-activity relationship of hydroxylated fatty acids mdpi.com.

This compound belongs to the broader class of hydroxy fatty acids, which are part of the complex network of lipid signaling molecules. Fatty acids are fundamental precursors for a range of potent chemical mediators, including eicosanoids nih.gov. Eicosanoids are derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid nih.gov.

The metabolism of arachidonic acid occurs through three main enzymatic pathways:

Cyclooxygenase (COX) pathway: Produces prostaglandins (B1171923) and thromboxanes nih.govnih.gov.

Lipoxygenase (LOX) pathway: Produces leukotrienes and other hydroxyeicosatetraenoic acids (HETEs) nih.govmdpi.com.

Cytochrome P450 (CYP) pathway: Produces epoxyeicosatrienoic acids (EETs) and additional HETEs nih.gov.

These arachidonic acid metabolites are crucial regulators of inflammation, immune responses, and cellular homeostasis nih.govresearchgate.netmdpi.com. While direct interactions between this compound and the eicosanoid pathways have not been extensively studied, its nature as a hydroxylated fatty acid places it within the same chemical family as many of these signaling molecules. The introduction of a hydroxyl group can significantly alter the biological activity of a fatty acid, impacting how it interacts with cellular receptors and enzymes nih.gov. For example, different regioisomers of hydroxylauric acid have been shown to have varying effects on free fatty acid receptors like FFA1, FFA4, and GPR84, demonstrating the importance of the hydroxyl group's position in determining signaling outcomes nih.gov.

In plants, calcium ions (Ca²⁺) are critical second messengers in the immune response to pathogens frontiersin.orgnih.gov. The recognition of a pathogen triggers a rapid influx of Ca²⁺ into the plant cell's cytosol, creating a specific "calcium signature" frontiersin.orgmdpi.com. This transient increase in cytosolic Ca²⁺ is a pivotal early event that activates a cascade of defense responses nih.govnih.gov.

The calcium signal is decoded by various calcium-binding sensor proteins, such as:

Calmodulins (CaMs)

Calcineurin B-like proteins (CBLs)

Calcium-dependent protein kinases (CDPKs)

These sensors translate the calcium signature into specific downstream actions, including the production of defense-related proteins and the activation of other signaling molecules to orchestrate a robust immune response frontiersin.orgmdpi.com.

Given that this compound is produced in plants through the action of enzymes like CYP709C1, it exists within the cellular environment where these signaling events occur researchgate.net. While direct evidence linking this compound to the modulation of cytosolic calcium signaling in the plant immune response is not yet established, the role of lipids and fatty acids in plant defense is an active area of research. As a metabolite, it could potentially influence membrane properties or interact with components of the signaling pathway, but further investigation is required to elucidate any specific role.

Implications in Specific Physiological Processes and Pathologies

The study of fatty acids and their derivatives in cancer research is a growing field, as these molecules are integral to cell structure, energy metabolism, and signaling pathways that are often dysregulated in cancer cell-stress.com. The potential role of this compound in cancer has been indirectly explored through studies on similar compounds.

As mentioned previously, research on the antiproliferative effects of hydroxystearic acid (HSA) regioisomers on various human cancer cell lines (including colon, cervical, breast, and prostate cancer cells) found that 11-HSA had a very weak inhibitory effect on cell growth mdpi.com. In contrast, other isomers, such as 9-hydroxystearic acid, have been identified as potent anti-proliferative agents nih.gov. This highlights the principle of regioisomerism, where the specific location of a functional group on a molecule dictates its biological activity.

While this compound itself does not appear to be a potent direct inhibitor of cancer cell proliferation based on current models, its metabolic context is relevant. It is a product of lauric acid metabolism, and lauric acid itself has been shown to affect the viability of breast and endometrial cancer cells nih.gov. The enzymes that produce this compound, such as those in the CYP4A family, are also of interest in cancer research due to their roles in fatty acid metabolism, which can be altered in tumor cells. Therefore, while not a direct cytotoxic agent, the pathways involving this compound may still hold relevance for understanding and potentially targeting cancer metabolism.

Involvement in Plant Development and Stress Responses (e.g., Drought Tolerance)

Hydroxylated fatty acids, including this compound and its isomer 12-hydroxylauric acid, are involved in various aspects of plant growth and responses to both biotic and abiotic stressors. nih.govfrontiersin.org Research indicates that these compounds play a role in regulating plant development. nih.govfrontiersin.org For instance, the application of 12-hydroxylauric acid has been shown to activate immune responses in Arabidopsis through cytosolic calcium signaling. nih.govfrontiersin.org

In the context of abiotic stress, such as drought, both lauric acid and its hydroxylated form, 12-hydroxylauric acid, have demonstrated the ability to alleviate the negative impacts on plants like the peach (Prunus persica (L.) Batsch). nih.govfrontiersin.orgnih.gov Studies have shown that pretreatment with these fatty acids can help maintain the relative water content in leaves and control the increase in relative conductivity, which are key indicators of drought stress. nih.govfrontiersin.orgnih.gov

The mechanisms by which these compounds enhance drought tolerance are multifaceted. They have been observed to:

Enhance Photosynthesis: Prevent the degradation of photosynthetic pigments, increase the degree of stomatal opening, and boost the net photosynthetic rate. nih.govfrontiersin.orgnih.gov

Alleviate Osmotic Stress: Increase the levels of soluble sugars, soluble proteins, proline, and free amino acids, which helps in maintaining cellular water balance. nih.govfrontiersin.orgnih.gov

Reduce Oxidative Damage: Decrease the levels of reactive oxygen species such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), as well as lipid peroxidation, thereby protecting cellular structures from damage. nih.govfrontiersin.orgnih.gov

Correlation with Intestinal Inflammation and Immunity through Gut Microbiota Regulation

Medium-chain fatty acids (MCFAs), a class that includes lauric acid and its hydroxylated derivatives, are known to play a role in intestinal health. They can be directly absorbed and are involved in promoting intestinal mucosal repair and regulating inflammation. nih.gov The gut microbiota is a key modulator of the inflammatory response in the intestine, and an imbalance in this microbial community is a characteristic of inflammatory bowel disease (IBD). nih.gov

While direct studies on this compound are limited, research on related MCFAs provides insights into their potential roles. Lauric acid itself has demonstrated antimicrobial activities against various pathogenic bacteria. nih.gov This suggests that MCFAs and their metabolites could influence the composition of the gut microbiota, potentially reducing pathogenic bacteria and promoting beneficial ones. nih.govnih.gov For instance, a structural lipid containing lauric acid and butyric acid was found to ameliorate the dysbiosis of small intestinal microbes in mice fed a high-fat diet, increasing the abundance of potentially anti-inflammatory bacteria and decreasing pathogenic bacteria. nih.gov

The interaction between fatty acids and the gut microbiota can influence inflammatory pathways. For example, short-chain fatty acids (SCFAs), which are produced by the gut microbiota from dietary fiber, are known to regulate physiological processes including metabolism and inflammation. nih.gov While this compound is not an SCFA, the broader interplay between fatty acids, the gut microbiota, and intestinal immunity is an active area of research.

Association with Genetic Disorders (e.g., Bietti's Corneoretinal Crystalline Dystrophy via CYP4V2)

This compound is linked to the genetic disorder Bietti's Corneoretinal Crystalline Dystrophy (BCD) through the enzyme Cytochrome P450 4V2 (CYP4V2). BCD is an autosomal recessive inherited retinal dystrophy characterized by the accumulation of glistening crystalline deposits in the retina and cornea. nih.govcentreforeyehealth.com.audovepress.com This accumulation leads to progressive vision loss, typically starting in the second or third decade of life. centreforeyehealth.com.aumedlineplus.gov

The gene responsible for BCD, CYP4V2, encodes an enzyme that is a member of the cytochrome P450 family. nih.govmedlineplus.gov This family of enzymes is involved in the metabolism of various molecules, including fatty acids. nih.govresearchgate.net The CYP4V2 enzyme specifically functions as a fatty acid ω-hydroxylase, with a preference for medium-chain fatty acids. researchgate.netnih.gov While it primarily catalyzes the ω-hydroxylation of lauric acid to form 12-hydroxylauric acid, a small amount of this compound is also produced. nih.gov

Mutations in the CYP4V2 gene lead to a dysfunctional or inactive enzyme. nih.govmedlineplus.gov This impairment of CYP4V2 function is believed to disrupt the normal metabolism and elimination of fatty acids in the retina. researchgate.netmdpi.com The resulting accumulation of lipids is thought to be the cause of the characteristic crystalline deposits seen in BCD. nih.govmedlineplus.gov Therefore, the association between this compound and BCD lies in its role as a minor product of the metabolic pathway catalyzed by the CYP4V2 enzyme, the dysfunction of which is the underlying cause of the disease.

Detoxification and Biotransformation Pathways

The detoxification and biotransformation of fatty acids, including this compound, primarily involve enzymatic modifications that increase their water solubility, facilitating their excretion from the body. These pathways are crucial for eliminating both endogenous and exogenous compounds.

Substrate for Further Enzymatic Modification

As a hydroxylated fatty acid, this compound can serve as a substrate for further enzymatic reactions. The initial hydroxylation of lauric acid is a Phase I detoxification reaction, catalyzed by cytochrome P450 enzymes. nih.govaskthescientists.com This reaction introduces a reactive hydroxyl group, making the molecule more amenable to subsequent Phase II conjugation reactions. nih.govmosaicdx.com

Phase II reactions involve the attachment of endogenous molecules to the hydroxyl group, further increasing the compound's water solubility. askthescientists.commosaicdx.com These conjugation reactions can include:

Glucuronidation: The addition of glucuronic acid.

Sulfation: The addition of a sulfonate group.

Amino acid conjugation: The addition of an amino acid. mosaicdx.comdrgreenlifeorganics.com

These modifications result in a more hydrophilic compound that can be more easily eliminated from the body, typically through urine or bile. askthescientists.comdrgreenlifeorganics.com

Integration into Broader Lipid Metabolism

The ω-oxidation pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids. The hydroxylated fatty acids produced can be further oxidized to dicarboxylic acids, which can then undergo β-oxidation from both ends. This integration into the central pathways of lipid metabolism ensures that fatty acids can be efficiently broken down and utilized for energy or converted into other essential molecules.

Analytical Methodologies for 11 Hydroxylauric Acid and Its Isomers

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 11-hydroxylauric acid from complex biological matrices and for the resolution of its isomers. The choice of technique depends on the specific analytical goal, such as separating positional isomers or resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds like hydroxy fatty acids. It is particularly well-suited for the resolution of both positional and chiral isomers of this compound.

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, requires a chiral environment. This is typically achieved in HPLC through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak and Chiralcel columns), are widely used for the resolution of a broad range of racemic compounds, including hydroxy fatty acids chromatographyonline.comnih.govresearchgate.net. For instance, a Chiralpak AD or AD-RH column can achieve baseline resolution of hydroxy and hydroperoxy fatty acid enantiomers nih.gov. The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Both normal-phase and reversed-phase HPLC can be employed for chiral separations. In normal-phase HPLC, a nonpolar mobile phase (e.g., n-hexane and 2-propanol) is used with a polar stationary phase chromatographyonline.com. For reversed-phase applications, which are more compatible with mass spectrometry, columns like Chiralpak AD-R or OD-RH are used with aqueous-organic mobile phases chromatographyonline.comnih.gov. The choice of mobile phase can be optimized to enhance resolution; for example, the addition of small amounts of acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can improve peak shape and selectivity for acidic or basic compounds, respectively chromatographyonline.com.

The separation of positional isomers, such as this compound and 12-hydroxylauric acid, can be achieved using standard reversed-phase HPLC columns (e.g., C18) due to slight differences in their polarity. Gradient elution with a mobile phase consisting of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used to achieve optimal separation researchgate.netnih.gov.

Table 1: HPLC Parameters for Hydroxy Fatty Acid Separation

| Parameter | Chiral Separation (Normal Phase) | Chiral Separation (Reversed Phase) | Positional Isomer Separation |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak AD) | Polysaccharide-based (e.g., Chiralpak AD-RH) | C18 |

| Mobile Phase | n-Hexane/2-Propanol | Acetonitrile/Water with buffer | Acetonitrile/Water with formic acid |

| Detection | UV, Mass Spectrometry (MS) | UV, Mass Spectrometry (MS) | Mass Spectrometry (MS) |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar nature and low volatility of hydroxy fatty acids like this compound, derivatization is a mandatory step prior to GC analysis colostate.eduresearchgate.net. The derivatization process replaces the active hydrogens in the carboxyl and hydroxyl groups with nonpolar moieties, thereby increasing the volatility and thermal stability of the analyte.

A common derivatization method is silylation, which involves the introduction of a trimethylsilyl (B98337) (TMS) group researchgate.netsigmaaldrich.com. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose sigmaaldrich.com. The reaction conditions, including temperature and time, need to be optimized to ensure complete derivatization sigmaaldrich.com. For instance, the derivatization of hydroxyl groups may occur readily at room temperature, while carboxyl groups might require elevated temperatures (e.g., 75°C) for a complete reaction sigmaaldrich.com. Another approach is methylation of the carboxylic acid group, followed by silylation of the hydroxyl group marinelipids.caresearchgate.net.

Once derivatized, the metabolites can be separated on a capillary GC column. The choice of stationary phase is critical for achieving the desired resolution. For fatty acid analysis, columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., DB-23), are often used to separate isomers based on differences in polarity and structure marinelipids.ca. The separation is based on the partitioning of the analytes between the inert carrier gas (mobile phase) and the liquid stationary phase.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation of lipids. It can be used for the preliminary separation and purification of hydroxy fatty acids from a complex lipid extract rockefeller.eduresearchgate.net. In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a mobile phase (developing solvent) moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the two phases rockefeller.edu.

For the separation of hydroxy fatty acids from other, less polar lipids like triglycerides or fatty acid methyl esters, a mobile phase of intermediate polarity is required. A common solvent system for neutral lipid separation is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., in a ratio of 84:15:1) rockefeller.edu. More polar systems, such as those containing chloroform, methanol, and water or acetic acid, can be used to separate different classes of polar lipids researchgate.netavantiresearch.com. The separated compounds are visualized by staining with reagents like iodine vapor, which reacts with double bonds in the fatty acid chains, or by using a fluorescent indicator in the silica gel rockefeller.edunih.gov. While primarily a qualitative or semi-quantitative technique, TLC can be coupled with other methods for quantitative analysis by scraping the desired band from the plate, eluting the compound, and analyzing it further by GC or MS nih.gov.

Table 2: TLC Solvent Systems for Lipid Separation

| Solvent System | Ratio (v/v/v) | Purpose |

|---|---|---|

| Petroleum Ether : Diethyl Ether : Acetic Acid | 84:15:1 | Separation of neutral lipids |

| Chloroform : Methanol : Water | 65:25:4 | General separation of phospholipids |

| n-Hexane : Diethyl Ether : Acetic Acid | 70:30:1 | Separation of less polar lipids |

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is typically coupled with a chromatographic separation technique (GC-MS or LC-MS) to analyze complex mixtures.

GC-MS combines the high separation power of GC with the sensitive and specific detection capabilities of MS. After separation on the GC column, the derivatized this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragment ions are then separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern of the trimethylsilyl (TMS) derivative of a hydroxy fatty acid provides key information for identifying the position of the hydroxyl group marinelipids.canih.govresearchgate.net. In the EI mass spectrum of a TMS-derivatized hydroxy fatty acid methyl ester, characteristic fragment ions are produced by cleavage of the carbon-carbon bonds adjacent to the carbon atom bearing the O-TMS group. For this compound methyl ester, the key fragment ions would result from cleavage between C10-C11 and C11-C12. The analysis of these characteristic fragment ions allows for the unambiguous identification of the hydroxyl position marinelipids.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of metabolomics and is highly effective for the analysis of hydroxy fatty acids without the need for derivatization mdpi.comresearchgate.net. The combination of HPLC for separation and MS for detection provides high selectivity and sensitivity for the analysis of this compound in complex biological samples researchgate.net.

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed in a mode called multiple reaction monitoring (MRM) researchgate.netchromatographyonline.comshimadzu.com. In an MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly specific detection method significantly reduces background noise and allows for accurate quantification even at low concentrations.

For this compound, the precursor ion would be its deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of this precursor ion would yield characteristic product ions. For instance, LC-MS experiments have been used to quantify the formation of this compound as a metabolite of lauric acid, where the separation of 11- and 12-hydroxylauric acid standards was achieved, and their production was monitored using MRM researchgate.net. The high sensitivity and specificity of LC-MS/MS make it the method of choice for metabolite profiling and quantitative studies of this compound in various biological systems.

Table 3: Mass Spectrometry Parameters for this compound Analysis

| Technique | Ionization Method | Key Application | Analyte Form |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Structural Elucidation (Hydroxyl Position) | Derivatized (e.g., TMS ester) |

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification and Metabolite Profiling | Underivatized |

Multiple Reaction Monitoring (MRM) for Specific Metabolite Detection

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying targeted molecules, even in complex biological matrices. nih.govlipidmaps.org This method enhances the signal-to-noise ratio by monitoring a specific precursor ion-to-product ion transition, which is characteristic of the analyte of interest. nih.gov For hydroxylated fatty acids like this compound, MRM is particularly valuable as it can distinguish between structural isomers that may co-elute during chromatographic separation. nih.gov

The process involves two stages of mass selection. First, the precursor ion, which is the ionized form of the target molecule (e.g., deprotonated this compound), is selected. This ion is then fragmented, and a specific, characteristic product ion (or "daughter" ion) is selected by the second mass analyzer for detection. nih.gov The specificity of this "transition" allows for precise quantification.

In the analysis of lauric acid metabolites, liquid chromatography-mass spectrometry (LC-MS) experiments utilizing MRM can effectively separate and quantify this compound from its isomer, 12-hydroxylauric acid. researchgate.net Studies have demonstrated that the two isomers can be baseline separated chromatographically, and their distinct fragmentation patterns allow for unambiguous detection. researchgate.net For instance, representative MRM chromatograms can be generated for 11- and 12-hydroxylauric acid standards, which are then used to identify and quantify these metabolites in samples from enzymatic incubations, such as those with cytochrome P450 enzymes. researchgate.net

The selection of precursor-to-product ion transitions is critical for the method's success. While specific transitions for this compound are determined during method development, the general principle for hydroxylated fatty acids involves the selection of the deprotonated molecular ion [M-H]⁻ as the precursor. The product ions are typically generated through collision-induced dissociation and are characteristic of the molecule's structure.

Table 1: Representative MRM Parameters for Hydroxylated Fatty Acid Analysis This table is illustrative of typical parameters used in MRM-based lipidomics and may not represent the exact values for this compound in all experimental setups.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Hydroxylated Lauric Acid | 215.16 | Characteristic Fragments | Negative ESI |

| Internal Standard (e.g., 12-hydroxylauric-d20 acid) | 235.28 | Characteristic Fragments | Negative ESI |

Application of Radiolabeled Standards in Metabolic Studies

Radiolabeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies, allowing for the accurate tracking and quantification of a molecule and its metabolites. acs.orgbohrium.com In the context of lauric acid metabolism, the use of radiolabeled standards, particularly Carbon-14 (¹⁴C) labeled compounds, has been crucial for definitively identifying the products of hydroxylation. lablogic.com

The metabolism of lauric acid is primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites, most notably this compound and 12-hydroxylauric acid. lablogic.com Historically, the analysis of these metabolites via High-Performance Liquid Chromatography (HPLC) has been challenging. The lack of a strong chromophore in the parent compound and its metabolites hinders detection by UV absorbance, and the similar polarity of the isomers often leads to co-elution. lablogic.com This ambiguity made it difficult to confirm the elution order and accurately quantify each isomer. lablogic.com

To overcome these challenges, ¹⁴C-radiolabeled forms of both this compound and 12-hydroxylauric acid have been synthesized to serve as definitive markers. lablogic.com These standards allow for unambiguous identification when used in conjunction with HPLC with online radiodetection. By comparing the retention times of the radiolabeled standards with the peaks observed in metabolic assays using ¹⁴C-lauric acid, researchers can confidently assign the identity of each metabolite peak. lablogic.com

Studies using these standards have confirmed the elution order and have been applied to compare the metabolism of ¹⁴C-lauric acid across different species. Research involving liver microsomes from rats, dogs, Cynomolgus monkeys, and humans has shown that 12-hydroxylation of lauric acid is the dominant pathway over 11-hydroxylation in these species. lablogic.com Furthermore, the availability of these standards opens the door to investigating the stereo-specific formation of this compound through chiral HPLC separation. lablogic.com

Table 2: Findings from Metabolic Studies Using ¹⁴C-Labeled Lauric Acid

| Parameter | Observation | Significance |

|---|---|---|

| Metabolite Identification | Use of ¹⁴C-11-OH-lauric acid and ¹⁴C-12-OH-lauric acid standards confirms HPLC elution order. lablogic.com | Eliminates ambiguity in identifying closely eluting isomers. lablogic.com |

| Dominant Metabolic Pathway | In rat, dog, monkey, and human liver microsomes, 12-hydroxylauric acid is formed in greater amounts than this compound. lablogic.com | Provides insight into species-specific differences in CYP4A and CYP2E1 activity. lablogic.com |

| Analytical Method | HPLC with online radiodetection is the primary analysis technique. lablogic.com | Allows for sensitive and specific detection of metabolites without requiring a chromophore. lablogic.com |

Spectroscopic Approaches for Enzymatic Intermediates (e.g., Resonance Raman Spectroscopy)

Understanding the mechanism of lauric acid hydroxylation requires the characterization of transient enzymatic intermediates formed within the active site of cytochrome P450 enzymes. Resonance Raman (RR) spectroscopy is a powerful technique for this purpose, as it can selectively probe the vibrations of the heme cofactor and its bound ligands, which are central to the catalytic cycle. marquette.edu

The hydroxylation of substrates by P450 enzymes involves a series of short-lived intermediate states, including peroxo- and hydroperoxo-ferric species. marquette.educore.ac.uk These intermediates are difficult to study due to their fleeting nature. However, by using techniques such as cryoradiolysis (reduction of samples at cryogenic temperatures), these key intermediates can be generated and trapped, allowing for their characterization by RR spectroscopy. marquette.edu

In studies involving lauric acid as a substrate for cytochrome P450, RR spectroscopy has been used to investigate the structure of the active site during the catalytic cycle. marquette.edu Lauric acid binds to the enzyme, and upon reduction and oxygen binding, an oxy-ferrous complex is formed. Cryoreduction of this complex can generate the peroxo-ferric intermediate, which can then be protonated to form the hydroperoxo-ferric species. core.ac.uk

RR spectroscopy can detect the characteristic vibrational frequencies of the iron-oxygen (Fe-O) and oxygen-oxygen (O-O) bonds in these intermediates. core.ac.ukresearchgate.net For example, the O-O stretching mode, ν(O-O), provides direct evidence of an intact O-O fragment. nih.gov The frequencies of these vibrations are sensitive to the local environment, including hydrogen bonding interactions within the enzyme's active site, providing detailed structural information. researchgate.net This approach has been successfully applied to bacterial P450s like CYP119 with lauric acid as a surrogate substrate to model the intermediate states relevant to fatty acid hydroxylation. marquette.edu

Table 3: Key P450 Intermediates in Hydroxylation and Their RR Spectroscopic Signatures

| Enzymatic Intermediate | Key Vibrational Mode | Typical Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| Peroxo-ferric [Fe(III)-O-O]²⁻ | ν(O-O) | ~792 | Confirms the presence of a heme-bound peroxide species. core.ac.uk |

| Hydroperoxo-ferric [Fe(III)-OOH]⁻ | ν(O-O) | ~774 | Indicates protonation of the peroxo intermediate; sensitive to H/D exchange. core.ac.uk |

| Hydroperoxo-ferric [Fe(III)-OOH]⁻ | ν(Fe-O) | ~564 | Probes the strength of the iron-oxygen bond, which is strengthened upon protonation. core.ac.uk |

Future Directions and Research Perspectives

Elucidation of Undiscovered Biological Roles and Mechanisms

While 11-hydroxylauric acid is a known product of fatty acid metabolism, its specific biological roles and mechanisms of action remain largely uncharted territory. Research has primarily focused on its synthesis, often alongside its isomer, 12-hydroxylauric acid. The production of this compound is mediated by several cytochrome P450 (CYP) enzymes, including CYP2E1, CYP2C9, CYP2B6, CYP1A2, CYP3A4, and notably CYP4A11. nih.gov CYP4A11 is a key enzyme in the metabolism of medium-chain fatty acids and is also responsible for converting arachidonic acid into 20-hydroxyeicosatetraenoic acid (20-HETE), a significant signaling molecule involved in vasoconstriction and the regulation of arterial blood pressure. nih.govrsc.org

Given the role of CYP4A11 in producing vasoactive compounds, a critical area for future research is to investigate whether this compound itself, or its downstream metabolites, participates in cardiovascular signaling pathways. Its structural similarity to other signaling lipids suggests it may interact with specific receptors or modulate enzymatic activities that influence vascular tone and inflammation. Further studies are needed to explore its potential role in conditions such as hypertension, where metabolites of fatty acids are known to play a part. nih.govscbt.com The exploration of hydroxy-carboxylic acid receptors (HCAs) could provide a potential avenue for understanding the compound's mechanism, as these receptors are known to be activated by various hydroxy fatty acids, mediating physiological effects. semanticscholar.org

Exploration of Enantiomeric Specificity in Biological Activity

The hydroxylation of lauric acid at the 11th carbon position creates a chiral center, meaning this compound exists as two distinct enantiomers: (R)-11-hydroxylauric acid and (S)-11-hydroxylauric acid. In biological systems, enantiomeric specificity is a fundamental principle, where different stereoisomers of a molecule often exhibit vastly different pharmacological, toxicological, and metabolic activities. This is because biological targets such as enzymes and receptors are themselves chiral and interact differently with each enantiomer.

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of the individual enantiomers of this compound. The enzymatic production by cytochrome P450 enzymes can be regiospecific, favoring either ω- or (ω-1)-hydroxylation, but whether this process is also stereospecific for this compound is not well-defined. nih.gov

Future research must focus on the enantioselective synthesis of both (R)- and (S)-11-hydroxylauric acid to enable the study of their individual properties. mdpi.com The development of chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, will be crucial for analyzing the enantiomeric composition produced by biological systems and for isolating pure enantiomers for functional assays. researchgate.nettcichemicals.comchiraltech.com Investigating whether one enantiomer has a higher affinity for specific receptors or is a more potent signaling molecule could reveal novel biological functions and open doors for stereospecific therapeutic applications.

Development of Novel Analytical Tools for In Vivo Quantification

Understanding the dynamic roles of this compound in vivo requires sophisticated analytical tools capable of sensitive and specific quantification within complex biological matrices. Traditional methods often rely on gas chromatography-mass spectrometry (GC-MS), which provides high sensitivity but typically requires extensive sample preparation, including extraction and derivatization. nih.govrsc.org While effective, these methods lack spatial and real-time information.

The development of novel analytical tools is a key future direction. Promising areas include:

Mass Spectrometry Imaging (MSI) : Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) MSI allow for the direct visualization and quantification of lipids, including hydroxy fatty acids, within tissue sections. rsc.orgnih.gov This would enable researchers to map the distribution of this compound in different organs or even specific cell types, providing crucial insights into its localized production and function without tissue homogenization. nih.govacs.org

Genetically-Encoded Biosensors : A frontier in metabolite analysis is the creation of biosensors that can detect specific molecules in living cells in real time. nih.gov Developing a fluorescent or luminescent biosensor based on a protein that specifically binds this compound would allow for the dynamic visualization of its concentration changes in response to various stimuli. molecularmetabolism.combiorxiv.orgnih.gov This would be invaluable for dissecting its role in cellular signaling cascades.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) : While LC-MS is already in use, ongoing advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRAM) offer improved separation of isomers and higher sensitivity, which is crucial given the low abundance of many lipid metabolites. nih.govmdpi.comimtm.cz

These innovative tools will move beyond static measurements, providing a dynamic and spatially resolved understanding of this compound metabolism and function.

Application in Agricultural Biotechnology for Stress Resilience

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in plant responses to both biotic and abiotic stress. Recent research has highlighted the potential of hydroxylated fatty acids to enhance plant resilience. A study on a closely related isomer, 12-hydroxylauric acid, demonstrated its capacity to alleviate drought stress in peach (Prunus persica) seedlings. rsc.orgacs.orgresearchgate.net

In this research, exogenous application of 12-hydroxylauric acid led to significant improvements in key physiological parameters under drought conditions. Treated plants maintained a higher relative water content, showed enhanced net photosynthetic rates, and exhibited lower levels of oxidative stress markers like malondialdehyde (MDA) and reactive oxygen species (O₂⁻ and H₂O₂). rsc.orgresearchgate.net These benefits were associated with increased activity of antioxidant enzymes and better osmotic regulation. acs.orgresearchgate.net

Given these findings, a significant future direction is to investigate the potential of this compound as a biostimulant to enhance stress tolerance in a wider range of crops. Research should focus on:

Comparative Efficacy : Directly comparing the effectiveness of 11- and 12-hydroxylauric acid in mitigating various abiotic stresses such as drought, salinity, and extreme temperatures.

Mechanism of Action : Elucidating the molecular pathways through which this compound confers stress resilience in plants. This includes identifying potential plant receptors and downstream signaling components.

Genetic Engineering : Exploring the possibility of engineering crop plants to produce higher levels of specific hydroxy fatty acids to build innate stress tolerance, reducing the need for external chemical applications.

Table 1: Effect of 12-Hydroxylauric Acid (LA-OH) on Peach Seedlings Under Drought Stress Data extracted from a study on a related isomer, indicating potential research areas for this compound.

| Physiological Parameter | Drought Stress (Control) | Drought Stress + 12-OH Lauric Acid | Percentage Improvement |

|---|---|---|---|

| Net Photosynthetic Rate | Baseline | Increased by 204.55% | +204.55% |

| O₂⁻ Content | Baseline | Decreased by 12.91% | -12.91% |

| H₂O₂ Content | Baseline | Decreased by 13.73% | -13.73% |

| Malondialdehyde (MDA) Content | Baseline | Decreased by 55.56% | -55.56% |

Potential as Biocatalytic Building Blocks for Industrial Applications

Hydroxy fatty acids are valuable bifunctional molecules, possessing both a carboxylic acid group and a hydroxyl group. This structure makes them ideal monomers, or "building blocks," for the synthesis of polymers. There is growing industrial interest in producing bio-based polyesters and other materials from renewable resources to replace petroleum-derived plastics.

The enzymatic synthesis of polymers using biocatalysts like lipases offers a green alternative to traditional chemical polymerization, which often requires harsh conditions and metal catalysts. imtm.cz this compound, derivable from plant oils, is a prime candidate for such applications. Future research in this area should explore:

Enzymatic Polymerization : Optimizing conditions for the lipase-catalyzed polymerization of this compound to produce novel polyesters. This includes screening for highly efficient and stable enzymes.

Copolymerization : Investigating the copolymerization of this compound with other monomers, such as ε-caprolactone or other hydroxy acids, to tailor the properties of the resulting biopolymer. imtm.cz This could be used to control characteristics like flexibility, biodegradability, and thermal stability.

Material Properties : Characterizing the physical and chemical properties of polymers derived from this compound to identify potential applications in fields such as biodegradable packaging, medical implants, and drug delivery systems.

The use of biocatalysis to convert renewable fatty acids into high-value polymers represents a promising avenue for sustainable industrial chemistry. nih.govmdpi.commdpi.com

Q & A

Q. How can researchers ensure their experimental designs meet institutional safety standards for handling hydroxylated fatty acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.